Fmoc-3,4-dehydro-L-proline
Overview
Description
Fmoc-3,4-dehydro-L-proline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the proline ring. This modification enhances the compound’s stability and makes it a valuable building block in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,4-dehydro-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline.
Dehydrogenation: L-proline undergoes dehydrogenation to form 3,4-dehydro-L-proline.
Fmoc Protection: The 3,4-dehydro-L-proline is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine to introduce the Fmoc protecting group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-3,4-dehydro-L-proline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form saturated proline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the Fmoc group under basic conditions.
Major Products:
Oxidation: Oxidized proline derivatives.
Reduction: Saturated proline derivatives.
Substitution: Substituted Fmoc derivatives.
Scientific Research Applications
Chemistry: Fmoc-3,4-dehydro-L-proline is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the design of peptide-based inhibitors and probes.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and food additives.
Mechanism of Action
Mechanism: Fmoc-3,4-dehydro-L-proline exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group of the proline residue during the synthesis process, preventing unwanted side reactions. The dehydroproline moiety introduces conformational constraints in the peptide chain, influencing the overall structure and function of the synthesized peptide.
Molecular Targets and Pathways: The compound interacts with various enzymes and proteins involved in peptide synthesis and modification. It can also influence signaling pathways by modulating the activity of peptide-based inhibitors and probes.
Comparison with Similar Compounds
Fmoc-Proline: Similar to Fmoc-3,4-dehydro-L-proline but lacks the dehydro modification.
Fmoc-Hydroxyproline: Contains a hydroxyl group instead of the dehydro modification.
Fmoc-Thioproline: Contains a sulfur atom in place of the dehydro modification.
Uniqueness: this compound is unique due to the presence of the dehydro modification, which introduces conformational constraints in the peptide chain. This modification can enhance the stability and bioactivity of the synthesized peptides, making it a valuable tool in peptide synthesis and drug development.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUMAMYGOBVTF-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474519 | |
Record name | Fmoc-3,4-dehydroPro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135837-63-7 | |
Record name | Fmoc-3,4-dehydroPro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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